molecular formula C18H19N5O3S B6575514 ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate CAS No. 1105235-27-5

ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate

Cat. No.: B6575514
CAS No.: 1105235-27-5
M. Wt: 385.4 g/mol
InChI Key: NAAMUWURRPSHGG-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core fused with a sulfanyl acetamido side chain and an ethyl ester group. The sulfanyl and acetamido functionalities may enhance binding interactions with biological targets, while the ethyl ester group likely improves solubility during synthesis .

Properties

IUPAC Name

ethyl 2-[[2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-3-26-16(25)10-19-15(24)11-27-18-17-14(12(2)21-22-18)9-20-23(17)13-7-5-4-6-8-13/h4-9H,3,10-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAMUWURRPSHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate typically involves the following steps:

  • Starting Materials: : The synthesis begins with the preparation of the intermediate, 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-thiol.

  • Thioether Formation: : This intermediate is then subjected to a thioether formation reaction with ethyl bromoacetate in the presence of a base, such as potassium carbonate.

  • Acetamido Linkage: : Finally, the product from the thioether formation undergoes acetamido linkage using an acylation reaction with acetamidoacetate in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the above synthetic routes to maximize yield and purity while minimizing the use of toxic reagents and waste. Common strategies include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the pyrazolopyridazine core or the thioether linkage.

  • Substitution: : Nucleophilic substitution reactions can occur at the ester group or at the aromatic ring positions.

Common Reagents and Conditions

  • Oxidation: : Using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

  • Reduction: : Employing sodium borohydride or lithium aluminum hydride as reducing agents.

  • Substitution: : Utilizing alkyl halides or aryl halides in the presence of strong bases like sodium hydride.

Major Products

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Generation of reduced pyrazolopyridazine derivatives.

  • Substitution: : Synthesis of alkyl or aryl substituted derivatives of the compound.

Scientific Research Applications

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit specific kinases and phosphatases, which are critical in cancer cell proliferation and survival.
  • Antioxidant Activity : Some pyrazolo derivatives have demonstrated the ability to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.

Cancer Research

Ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate has been investigated for its anticancer properties. Studies indicate that similar pyrazolo compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

StudyFindings
Induction of apoptosis in breast cancer cell lines through mitochondrial pathway activation.
Inhibition of tumor growth in xenograft models when administered at specific dosages.

Neuroprotective Effects

Research has suggested that pyrazolo derivatives can provide neuroprotection by reducing inflammation and oxidative stress in neuronal cells. This compound may exhibit similar properties.

StudyFindings
Reduction in neuroinflammatory markers in animal models of neurodegeneration.
Improvement in cognitive function tests following treatment with pyrazolo compounds.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are noteworthy, particularly in conditions like arthritis or other inflammatory diseases.

StudyFindings
Significant reduction in pro-inflammatory cytokines in vitro.
Efficacy demonstrated in animal models of induced inflammation.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

Case Study 1: Cancer Therapy

A clinical trial assessed a related pyrazolo compound's effectiveness against non-small cell lung cancer (NSCLC). Results indicated a marked decrease in tumor size and improved patient survival rates when combined with standard chemotherapy.

Case Study 2: Neuroprotection

In a double-blind study involving patients with early-stage Alzheimer's disease, administration of a similar pyrazolo derivative led to slower cognitive decline compared to placebo groups, suggesting significant neuroprotective effects.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyridazine core is known to interact with kinase enzymes, modulating their activity and influencing cellular signaling pathways. This modulation can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound’s pyrazolo[3,4-d]pyridazine core distinguishes it from analogs like pyrazolo[3,4-b]pyridinones (e.g., compound 4c in ), which feature a pyridinone ring system.

  • Substituent Effects :
    • The 4-methyl-1-phenyl group on the pyrazolo ring may enhance steric bulk and lipophilicity compared to the 4-chlorophenyl and 4-methoxyphenyl groups in compound 4c , which introduce electron-withdrawing and electron-donating effects, respectively .
    • The sulfanyl acetamido side chain in the target compound could improve thiol-mediated binding interactions, contrasting with the ethoxy-oxoethoxy groups in ’s derivatives, which may prioritize solubility over reactivity .

Physicochemical Properties

  • Melting Points: Compound 4c () exhibits a high melting point (209–211°C), attributed to its chlorophenyl and rigid pyridinone core. The target compound’s sulfanyl group and ester moiety may reduce crystallinity, though direct data are unavailable .
  • Spectral Data :
    • IR spectra of compound 4c show a C=O stretch at 1682 cm⁻¹, while the target’s ester and acetamido groups would likely exhibit overlapping bands near 1700–1750 cm⁻¹ .
    • ¹H NMR of compound 5j () reveals distinct alkyl proton environments (δ 1.20–1.25), contrasting with the target’s methyl and phenyl resonances, which would appear upfield .

Data Tables

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Method Notable Spectral Data
Target Compound Pyrazolo[3,4-d]pyridazine 4-Methyl-1-phenyl, sulfanyl acetamido N/A Not specified N/A
4c () Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-methoxyphenyl acetamide 209–211 Conventional alkylation IR: 1682 cm⁻¹ (C=O); NMR: δ 10.09 (NH)
5j () Pyrene-containing tert-Butyl, dimethylamino benzyl 202–205 Chromatography, crystallization NMR: δ 1.20–1.25 (alkyl protons)
Scheme-2 derivative () Pyrazolo[3,4-b]pyridine Halophenyl, ethoxy-oxoethoxy N/A DMF/K₂CO₃, 12h RT N/A

Biological Activity

Ethyl 2-[2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)acetamido]acetate is a compound derived from the pyrazolo[3,4-d]pyridazine scaffold, which has garnered attention due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the biological activity of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological properties. The presence of the sulfanyl group and acetamido moiety enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives. For instance, a study synthesized and evaluated several derivatives for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Among these, compounds similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines associated with FGFR dysregulation .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (µM)Effect on Cell Proliferation
Compound 10hFGFR1114.5Significant inhibition
Ethyl derivativeFGFRTBDTBD

Antiviral Activity

In addition to its anticancer properties, compounds based on the pyrazolo[3,4-d]pyridazine scaffold have been investigated for antiviral activity. A study focused on evaluating the efficacy of these compounds against the Zika virus demonstrated that certain derivatives exhibited significant antiviral effects, suggesting that the structural features of these compounds could be optimized for enhanced activity against viral targets .

Table 2: Summary of Antiviral Activity

CompoundVirus TargetEC50 (µM)Mechanism of Action
Pyrazolo derivativeZika VirusTBDTBD

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolo derivatives. Research has shown that modifications to the core structure can significantly affect potency and selectivity. For example, introducing specific substituents at key positions on the pyrazolo ring can enhance binding affinity to target proteins such as FGFRs or viral enzymes .

Case Studies

  • FGFR Inhibition Study : A series of pyrazolo derivatives were synthesized and tested for their ability to inhibit FGFR signaling pathways. The most potent compounds demonstrated IC50 values in the low micromolar range and effectively reduced tumor growth in xenograft models .
  • Antiviral Efficacy Against Zika Virus : In a recent investigation, several pyrazolo derivatives were screened for their antiviral properties against Zika virus strain MR766. The results indicated that compounds with specific structural modifications were able to inhibit viral replication effectively .

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